molecular formula C12H12N2O2S B14896634 n-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide

n-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B14896634
M. Wt: 248.30 g/mol
InChI Key: ARUGFYIYNQUIKY-UHFFFAOYSA-N
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Description

N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered heterocycle containing sulfur, and a pyridine ring substituted with a methoxy group. The combination of these two heterocyclic systems imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall biological activity compared to similar compounds .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-16-11-7-9(4-5-13-11)8-14-12(15)10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

ARUGFYIYNQUIKY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CNC(=O)C2=CC=CS2

Origin of Product

United States

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